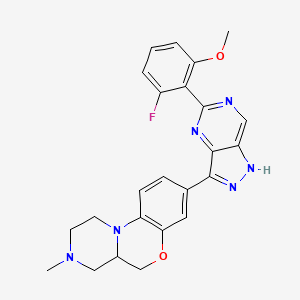

Hpk1-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H23FN6O2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |

InChI |

InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29) |

InChI Key |

HHCQGJYRVGMNBT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of HPK1 Inhibitors in T-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), or MAP4K1, is a critical negative regulator of T-cell activation, functioning as an intracellular immune checkpoint. Its inhibition presents a promising therapeutic strategy in immuno-oncology to bolster anti-tumor immunity. This document provides a detailed overview of the mechanism of action of small molecule HPK1 inhibitors in T-lymphocytes. While specific data for "Hpk1-IN-14" is not publicly available, this guide outlines the well-established principles of HPK1 inhibition, drawing from studies on various tool and clinical compounds. We will delve into the core signaling pathways, present quantitative data on inhibitor effects, detail relevant experimental protocols, and provide visual diagrams of the key processes.

The Core Mechanism of HPK1 in T-Cell Signaling

HPK1 is a serine/threonine kinase that dampens the signaling cascade initiated by T-cell receptor (TCR) engagement, thereby raising the threshold for T-cell activation.[1] This negative feedback loop is crucial for maintaining immune homeostasis but can be detrimental in the fight against cancer.[2][3]

TCR-Mediated Activation and Negative Feedback

Upon antigen recognition by the TCR, HPK1 is recruited to the proximal signaling complex through interactions with adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][4] Once activated, HPK1 carries out a critical phosphorylation event on SLP-76 at serine residue 376.[4][5] This phosphorylation serves as a molecular switch, creating a docking site for 14-3-3 proteins.[4][5] The subsequent binding of 14-3-3 to the phosphorylated SLP-76 targets it for ubiquitination and proteasomal degradation.[4][6] This degradation of a key signaling adaptor effectively dismantles the complex and terminates the downstream signal, leading to attenuated T-cell responses.[4]

The Role of HPK1 Inhibitors

Small molecule inhibitors of HPK1 are designed to occupy the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.[1] By blocking the kinase function of HPK1, these inhibitors effectively disable the negative feedback loop. The primary consequences in T-cells are:

-

Sustained TCR Signaling: Inhibition of HPK1 prevents the phosphorylation of SLP-76, thereby stabilizing the protein and prolonging the downstream signaling cascade.[4][7] This results in enhanced and sustained activation of key pathways like MAPK/Erk and transcription factors such as NFAT and AP-1.[5][8]

-

Enhanced Effector Functions: The augmented signaling directly translates to more robust T-cell effector functions. This is most notably observed as a significant increase in the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are vital for T-cell proliferation and anti-tumor activity, respectively.[2][4][8] T-cell proliferation itself is also markedly increased.[8][9]

-

Overcoming Immune Suppression: The tumor microenvironment is rich in immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine, which can activate HPK1.[2][10] HPK1 inhibitors can render T-cells resistant to this suppression.[2][11] Furthermore, HPK1 inhibition has been shown to prevent T-cell exhaustion and restore the function of already exhausted T-cells, a common challenge in cancer therapy.[3][8]

-

Synergy with Checkpoint Inhibitors: Pharmacological inhibition of HPK1 demonstrates a synergistic effect when combined with approved checkpoint inhibitors targeting PD-1 or PD-L1, leading to superior anti-tumor responses.[2][7][11]

Quantitative Data Summary

The following tables present a summary of quantitative data from published studies on various HPK1 inhibitors, illustrating their potency and effects on T-cell function.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Assay | Target System | IC50 / EC50 Value | Citation |

| Compound 1 | pSLP76 Inhibition | Jurkat T-cells | 55 nM | [8] |

| Compound 2 | IL-2 Production | OKT3-stimulated Jurkat T-cells | ~200 nM | [4] |

Table 2: Functional Effects of HPK1 Inhibition on T-Cells

| Inhibition Method | T-Cell Type | Measured Parameter | Observed Effect | Citation |

| Genetic Knockout | Human T-cells | Cytokine Production | Increased | [7] |

| Small Molecule Inhibitor | Primary Human T-cells | Proliferation | Increased | [1] |

| Small Molecule Inhibitor | Engineered T-cells | Tumor Cytolytic Activity | Markedly Enhanced | [11] |

| Kinase-Dead (K46E) Knock-in | Jurkat T-cells | pSLP-76 (S376) Levels | Significantly Reduced | [4] |

| Small Molecule Inhibitor | Human T-cells | IFN-γ Production (with anti-PD-1) | Synergistic Increase | [2] |

Key Experimental Protocols

T-Cell Activation and Cytokine Secretion Assay

-

Objective: To quantify the impact of an HPK1 inhibitor on T-cell activation and the production of effector cytokines.

-

Methodology:

-

Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits.

-

Stimulation: Plate T-cells in 96-well plates coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide activation signals.

-

Inhibitor Treatment: Add the HPK1 inhibitor across a range of concentrations (e.g., 1 nM to 10 µM) to the cell cultures. Include a vehicle-only (e.g., DMSO) control.

-

Incubation: Culture the cells for 48 to 72 hours at 37°C and 5% CO₂.

-

Analysis: Collect the culture supernatant and measure the concentrations of IL-2 and IFN-γ using specific ELISA kits. Harvest the cells to analyze the expression of surface activation markers like CD25 and CD69 via flow cytometry.[2][12]

-

Substrate Phosphorylation Assay (Western Blot)

-

Objective: To directly assess the biochemical activity of an HPK1 inhibitor by measuring the phosphorylation of its immediate substrate, SLP-76.

-

Methodology:

-

Cell Culture: Use a T-cell line like Jurkat for ease of manipulation and consistent signaling responses.

-

Pre-treatment: Incubate the cells with the HPK1 inhibitor or vehicle control for 1-2 hours.

-

Stimulation: Induce TCR signaling by stimulating cells with anti-CD3 antibody (e.g., OKT3) for a short time course (e.g., 0, 2, 5, 10, 15 minutes).

-

Lysis: Immediately stop the reaction by lysing the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-SLP-76 (Ser376). Use antibodies against total SLP-76 and a housekeeping protein (e.g., GAPDH) to ensure equal loading.

-

Quantification: Use densitometry to quantify the inhibition of SLP-76 phosphorylation relative to the vehicle control.[4][7]

-

Visualizations: Pathways and Workflows

Diagram 1: HPK1 Negative Feedback Loop in T-Cell Receptor Signaling

Caption: HPK1 signaling pathway in T-cells.

Diagram 2: Standard Experimental Workflow for HPK1 Inhibitor Evaluation

Caption: Workflow for evaluating HPK1 inhibitors.

Diagram 3: Logical Cascade of HPK1 Inhibition

Caption: Downstream effects of HPK1 inhibition.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in T-cell, B-cell, and dendritic cell (DC) signaling pathways. Its inhibitory functions are implicated in tumor immune evasion, making it a compelling target for novel cancer immunotherapies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying HPK1-mediated immune suppression, detailed experimental protocols for its study, and a summary of quantitative data highlighting its impact on immune cell function.

Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular signaling molecule that attenuates the activation of multiple immune cell lineages.[1][2][3] Upon engagement of immune receptors such as the T-cell receptor (TCR) and B-cell receptor (BCR), HPK1 is recruited to the signaling complex and becomes catalytically active.[2][4] Its activation initiates a negative feedback loop that dampens the intensity and duration of the immune response, thereby maintaining immune homeostasis.[1] However, in the context of malignancy, this regulatory function can be co-opted by tumors to suppress anti-tumor immunity.[5] Consequently, inhibition of HPK1 has become an attractive strategy in immuno-oncology to unleash the full potential of the patient's immune system against cancer.[6][7]

HPK1 Signaling Pathways in Immune Suppression

HPK1 exerts its immunosuppressive effects through distinct signaling cascades in various immune cell types.

T-Cell Receptor (TCR) Signaling

In T cells, upon TCR stimulation, HPK1 is recruited to the linker for activation of T cells (LAT) signalosome.[8] Here, it phosphorylates the adaptor protein SLP-76 at Serine 376.[9] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the dissociation of the SLP-76/LAT signalosome and subsequent ubiquitination and proteasomal degradation of SLP-76.[4] This cascade of events ultimately attenuates downstream signaling pathways, including the activation of PLCγ1, ERK, and NF-κB, resulting in reduced T-cell proliferation and cytokine production.[4][9]

B-Cell Receptor (BCR) Signaling

Similar to its role in T cells, HPK1 also negatively regulates B-cell activation. Upon BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), a homolog of SLP-76.[4] This phosphorylation promotes the binding of 14-3-3 proteins to BLNK, leading to its ubiquitination and subsequent degradation, thereby dampening BCR signaling.[4]

Dendritic Cell (DC) Function

HPK1 has been shown to be a negative regulator of dendritic cell activation. HPK1-deficient bone marrow-derived dendritic cells (BMDCs) exhibit elevated expression of co-stimulatory molecules such as CD80 and CD86 upon maturation signals like LPS stimulation. Furthermore, these HPK1-deficient DCs show increased production of pro-inflammatory cytokines, including IL-12, and a reduced production of the immunosuppressive cytokine IL-10.[10]

Quantitative Data on HPK1-Mediated Immune Suppression

The functional consequences of HPK1 activity are evident in the quantitative differences in immune cell responses between wild-type and HPK1-deficient or inhibited systems.

Table 1: Effect of HPK1 Inhibition/Deletion on T-Cell Cytokine Production

| Cytokine | Cell Type | Condition | Fold Increase vs. Control | Reference |

| IL-2 | Human CD4+ T Cells | HPK1 Inhibitor (Compound 1) | ~2-4 fold | [3] |

| IL-2 | Human CD8+ T Cells | HPK1 Inhibitor (Compound 1) | ~3-5 fold | [3] |

| IFN-γ | Human CD4+ T Cells | HPK1 Inhibitor (Compound 1) | ~2-3 fold | [3] |

| IFN-γ | Human CD8+ T Cells | HPK1 Inhibitor (Compound 1) | ~3-6 fold | [3] |

| TNF-α | Human CD8+ T Cells | HPK1 Inhibitor (Compound 1) | ~2-4 fold | [3] |

| IL-2 | HPK1-/- Mouse T Cells | Anti-CD3/CD28 Stimulation | ~3-fold | [10] |

Table 2: Impact of HPK1 Deficiency on Dendritic Cell Maturation Markers

| Marker | Cell Type | Condition | Change in Expression | Reference |

| CD80 | HPK1-/- BMDCs | LPS Stimulation | Increased MFI | |

| CD86 | HPK1-/- BMDCs | LPS Stimulation | Increased MFI | |

| MHC-II | HPK1-/- BMDCs | LPS Stimulation | Increased MFI | [10] |

MFI: Mean Fluorescence Intensity

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of HPK1 function.

HPK1 Kinase Assay

This protocol is designed to measure the kinase activity of HPK1 and assess the potency of inhibitors.

Materials:

-

Recombinant HPK1 enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)

-

ATP

-

HPK1 substrate (e.g., biotinylated SLP-76 peptide)

-

Test compounds (HPK1 inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega) or anti-phospho-SLP-76 (Ser376) antibody for Western blot

-

Microplate reader or Western blot imaging system

Procedure (ADP-Glo™ Assay):

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 384-well plate, add the test inhibitor, HPK1 enzyme, and the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value of the inhibitor.

CRISPR/Cas9-Mediated HPK1 Knockout in Primary Human T Cells

This protocol outlines the generation of HPK1 knockout T cells for functional studies.

Materials:

-

Isolated primary human T cells

-

TrueCut™ Cas9 Protein v2 (Thermo Fisher Scientific)

-

HPK1-specific TrueGuide™ Synthetic gRNA (Thermo Fisher Scientific)

-

Neon™ Transfection System (Thermo Fisher Scientific)

-

T-cell activation reagents (e.g., Dynabeads™ Human T-Activator CD3/CD28)

-

T-cell culture medium

Procedure:

-

Activate primary human T cells with anti-CD3/CD28 beads for 48-72 hours.

-

Prepare the Cas9/gRNA ribonucleoprotein (RNP) complex by incubating Cas9 protein with HPK1-specific gRNA.

-

Harvest and wash the activated T cells.

-

Resuspend the T cells in electroporation buffer.

-

Mix the T cells with the RNP complex.

-

Electroporate the cells using a Neon™ Transfection System with optimized settings for primary T cells.

-

Immediately transfer the electroporated cells to pre-warmed culture medium.

-

Culture the cells for 3-5 days to allow for gene editing and protein turnover.

-

Validate HPK1 knockout by Western blot or flow cytometry.

Western Blot for Phospho-SLP-76 (Ser376)

This protocol is used to assess HPK1 activity in cells by measuring the phosphorylation of its direct substrate, SLP-76.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-phospho-SLP-76 (Ser376)

-

Primary antibody: anti-total SLP-76 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate cell lysates by SDS-PAGE and transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SLP-76 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total SLP-76 antibody to confirm equal protein loading.

Cytokine Quantification by ELISA

This protocol measures the secretion of cytokines such as IL-2 and IFN-γ from T cells.

Materials:

-

ELISA plate pre-coated with capture antibody

-

Cell culture supernatants

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Add cell culture supernatants and standards to the wells of the ELISA plate.

-

Incubate and wash the plate.

-

Add the biotinylated detection antibody.

-

Incubate and wash the plate.

-

Add Streptavidin-HRP.

-

Incubate and wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on the standard curve.

Flow Cytometry for DC Maturation Markers

This protocol assesses the expression of co-stimulatory molecules on the surface of dendritic cells.

Materials:

-

Cultured dendritic cells (e.g., wild-type vs. HPK1-deficient)

-

Fluorochrome-conjugated antibodies against CD11c, MHC-II, CD80, and CD86

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Harvest and wash the dendritic cells.

-

Stain the cells with a cocktail of fluorescently labeled antibodies in FACS buffer.

-

Incubate on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of CD80 and CD86 on the CD11c+ MHC-II+ DC population.

HPK1 as a Therapeutic Target in Immuno-Oncology

The central role of HPK1 in suppressing anti-tumor immunity has positioned it as a high-priority target for cancer immunotherapy.[6][7] Small molecule inhibitors of HPK1 are being developed to block its kinase activity, thereby preventing the phosphorylation of SLP-76 and the subsequent dampening of T-cell responses.[7] Preclinical studies have demonstrated that HPK1 inhibition can enhance T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[6] Furthermore, combining HPK1 inhibitors with immune checkpoint blockers, such as anti-PD-1 antibodies, has shown synergistic effects in preclinical models, suggesting a promising therapeutic strategy for patients who are resistant to current immunotherapies.[6]

Conclusion

HPK1 is a pivotal negative regulator of immune cell function, playing a significant role in suppressing the anti-tumor immune response. Its well-defined signaling pathways in T cells, B cells, and dendritic cells provide a clear rationale for its therapeutic targeting. The development of potent and selective HPK1 inhibitors holds great promise for the next generation of cancer immunotherapies, both as monotherapies and in combination with existing treatments. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of HPK1 biology and translating these findings into effective clinical applications.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]

- 7. Discovery of quinazoline HPK1 inhibitors with high cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 10. researchgate.net [researchgate.net]

downstream targets of HPK1 kinase activity

An In-depth Technical Guide to the Downstream Targets of HPK1 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It has emerged as a critical negative regulator of immune cell function, particularly in T cells, B cells, and dendritic cells.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, leading to an attenuation of T-cell activation and proliferation.[4][5] This function serves as an intracellular immune checkpoint to maintain homeostasis and prevent excessive immune responses.[4] However, in the context of cancer, this negative regulation can impede the immune system's ability to mount an effective anti-tumor response.[2][4]

The loss of HPK1 kinase activity has been shown to enhance T-cell signaling, increase cytokine secretion, and improve viral clearance, resulting in greater tumor growth inhibition.[2][3] These findings establish HPK1 as a promising therapeutic target in immuno-oncology.[6][7] This technical guide provides a comprehensive overview of the known , the signaling pathways they regulate, quantitative data from key experiments, and detailed experimental protocols.

Core Signaling Pathways and Downstream Targets

HPK1's role as a signaling modulator is multifaceted, influencing several key cellular pathways. Its kinase activity is central to its function as a negative regulator, but it also possesses scaffolding functions that contribute to its overall impact on cellular signaling.

Negative Regulation of T-Cell Receptor (TCR) Signaling

The most well-characterized function of HPK1 is its role as a negative feedback regulator in TCR signaling. Upon TCR engagement, a signaling cascade is initiated that leads to the recruitment and activation of HPK1.[5][8]

Key Downstream Targets:

-

SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): Activated HPK1 directly phosphorylates the adaptor protein SLP-76 at serine 376 (S376).[1][8][9] This phosphorylation event creates a binding site for 14-3-3 regulatory proteins.[8][9] The recruitment of 14-3-3 to SLP-76 destabilizes the TCR signalosome, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][8] This cascade ultimately dampens downstream signaling, including the phosphorylation of PLCγ1 and ERK, which are crucial for T-cell activation.[1][10]

-

Gads (GRB2-related adapter protein): HPK1 also phosphorylates the adaptor protein Gads at threonine 262. Similar to SLP-76 phosphorylation, this creates a binding motif for 14-3-3 proteins, contributing to the disassembly of the active signaling complex.[8]

-

LAT (Linker for Activation of T cells): HPK1 is recruited to the lipid raft microdomain through interactions with LAT and Gads.[8] While not a direct kinase substrate, the destabilization of the SLP-76/Gads complex by HPK1 activity leads to the overall disruption of the LAT signalosome.[8]

Regulation of JNK and NF-κB Pathways

HPK1 can also function as a positive regulator of specific signaling cascades, demonstrating its complex and context-dependent roles.

-

JNK Pathway: HPK1 is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[11][12] It functions as a MAP4K, initiating a cascade through MAP3Ks (like MEKK1 and TAK1) and MAP2Ks (like MKK4 and MKK7) to ultimately activate JNK.[11] This pathway is involved in cellular proliferation and apoptosis.[11] The interaction of HPK1 with adaptor proteins like Grb2, Grap2, Crk, and CrkL is crucial for this activation.[12][13]

-

NF-κB Pathway: During the early phases of T-cell activation, full-length HPK1 can activate the NF-κB pathway.[8] It achieves this by phosphorylating CARMA1 at serines 549 and 551.[8] This phosphorylation facilitates the formation of the CARMA1/Bcl10/MALT1 (CBM) complex, which in turn activates the IKK kinase, leading to IκB degradation and NF-κB activation.[8][11]

Regulation of B-Cell Receptor (BCR) Signaling

In B cells, HPK1 performs a negative regulatory role analogous to its function in T cells.

-

BLNK (B-cell linker protein): HPK1 negatively regulates BCR signaling by phosphorylating BLNK, the B-cell specific homolog of SLP-76.[5][8][14] This phosphorylation is thought to lead to the subsequent ubiquitination and degradation of BLNK, thereby dampening downstream signals such as ERK, p38, JNK, and PLCγ1 activation.[5][8]

Regulation of T-Cell Adhesion

HPK1 also influences T-cell adhesion through a mechanism that appears to be dependent on its scaffolding properties rather than its kinase activity.

-

Competition with ADAP: HPK1 binds to SLP-76 and competes with the adhesion and degranulation promoting adaptor protein (ADAP) for this interaction.[15] By limiting the available pool of SLP-76 that can bind to ADAP, HPK1 dampens the activation of the small GTPase Rap1, which is critical for activating the integrin LFA-1.[15] This results in decreased T-cell adhesion to ICAM-1.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating HPK1 inhibition and function.

Table 1: Effect of HPK1 Inhibition/Knockout on T-Cell Cytokine Production

| Cell Type | Condition | Cytokine | Fold Increase vs. Control | Reference |

| Jurkat T cells | MAP4K1 Knockout | IL-2 | ~3-fold | [16] |

| Human CD8+ T cells | MAP4K1 Knockout | IFN-γ | ~2.5-fold | [16] |

| Human CD8+ T cells | MAP4K1 Knockout | IL-2 | ~3.5-fold | [16] |

| Human CD8+ T cells | 1 µM HPK1 inhibitor | IFN-γ | ~2 to 4-fold (donor dependent) | [16] |

| Human CD8+ T cells | 1 µM HPK1 inhibitor | IL-2 | ~2 to 5-fold (donor dependent) | [16] |

Table 2: IC₅₀ Values of Selected HPK1 Inhibitors

| Inhibitor | Assay Type | Target/Readout | IC₅₀ | Reference |

| Staurosporine | In Vitro Kinase Assay (ADP-Glo) | HPK1 Activity | ~10 nM | [17] |

| NDI-101150 | In Vitro T-cell stimulation | IFN-γ production (with TGF-β) | ~10-100 nM | [7] |

| NDI-101150 | In Vitro T-cell stimulation | IL-2 production (with PGE₂) | ~1-10 nM | [7] |

| Compound 1 | In Vitro T-cell stimulation | pSLP-76 (S376) inhibition | ~10 nM | [1] |

| GNE-1858 | Cellular Phosphorylation Assay | pSLP-76 (S376) inhibition | Potent (specific value not stated) | [18] |

| BGB-15025 | Cellular Phosphorylation Assay | pSLP-76 (S376) inhibition | Potent (specific value not stated) | [18] |

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to identify and characterize HPK1 downstream targets.

In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[17][19]

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP back to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.[17]

Protocol:

-

Reagent Preparation: Dilute recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein, MBP), ATP, and test inhibitors to their desired concentrations in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[20]

-

Reaction Setup (384-well plate):

-

Add 1 µL of test inhibitor or DMSO vehicle control.

-

Add 2 µL of diluted HPK1 enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[17]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to HPK1 kinase activity.[17]

Cellular Phosphorylation Assay (Sandwich ELISA)

This assay quantifies the phosphorylation of a specific HPK1 substrate, like SLP-76 at Ser376, within intact cells, providing a direct measure of intracellular HPK1 activity.[18]

Principle: Cells are stimulated to activate the TCR pathway and HPK1. After lysis, the cell lysate is added to a plate coated with a capture antibody for the target protein (SLP-76). A second, detection antibody that specifically recognizes the phosphorylated form of the target (anti-phospho-SLP-76 Ser376) is then added. This detection antibody is labeled (e.g., with HRP) to allow for a colorimetric or chemiluminescent readout.[18]

Protocol:

-

Cell Culture and Treatment: Culture Jurkat T cells (which endogenously express HPK1) under standard conditions. Pre-incubate cells with various concentrations of an HPK1 inhibitor or DMSO vehicle.

-

Cell Stimulation: Stimulate the cells with an anti-CD3/CD28 antibody complex to activate TCR signaling and, consequently, HPK1.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

ELISA:

-

Add cell lysates to a microplate pre-coated with a capture antibody specific for total SLP-76. Incubate to allow binding.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody specific for phospho-SLP-76 (Ser376). Incubate to allow binding to the captured, phosphorylated SLP-76.

-

Wash the plate to remove unbound detection antibody.

-

Add a substrate for the enzyme conjugated to the detection antibody (e.g., TMB for HRP) and measure the absorbance or luminescence.

-

-

Data Analysis: The signal is proportional to the amount of phosphorylated SLP-76, which is inversely correlated with the activity of the HPK1 inhibitor.[18]

Quantitative Phosphoproteomics for Substrate Discovery

This unbiased, large-scale approach is used to identify novel kinase substrates by comparing the phosphoproteome of cells with and without active kinase.[21][22]

Principle: By inhibiting a specific kinase (like HPK1) and using quantitative mass spectrometry, one can identify phosphorylation sites that show a significant decrease in abundance. These sites represent potential direct or indirect substrates of the kinase.

Protocol:

-

Cell Culture and Treatment: Grow cells (e.g., HeLa, Jurkat) and treat one population with a selective HPK1 inhibitor and a control population with DMSO.

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

Peptide Labeling (Optional but recommended for quantification): Label peptides from the inhibitor-treated and control groups with different isotopic tags (e.g., TMT, iTRAQ) to allow for multiplexed analysis and direct quantification in a single mass spectrometry run.

-

LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence and the precise location of the phosphorylation site.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify the relative abundance of each site between the inhibitor-treated and control samples. Phosphorylation sites that are significantly down-regulated upon HPK1 inhibition are identified as candidate downstream targets.[21]

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 9. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leukocyte-specific adaptor protein Grap2 interacts with hematopoietic progenitor kinase 1 (HPK1) to activate JNK signaling pathway in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPK1 competes with ADAP for SLP-76 binding and via Rap1 negatively affects T-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arcusbio.com [arcusbio.com]

- 17. biofeng.com [biofeng.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. HPK1 Kinase Enzyme System Application Note [promega.com]

- 20. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative phospho-proteomics to investigate the polo-like kinase 1-dependent phospho-proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Hpk1-IN-14 on SLP-76 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threoning kinases, has emerged as a critical negative regulator of T-cell activation. Its inhibitory function is primarily mediated through the phosphorylation of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376). This phosphorylation event triggers a cascade that ultimately dampens T-cell receptor (TCR) signaling and attenuates the anti-tumor immune response. Consequently, inhibition of HPK1 has become a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the effect of the HPK1 inhibitor, Hpk1-IN-14, on SLP-76 phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing this interaction, and a visualization of the underlying signaling pathway.

Introduction

T-cell activation is a cornerstone of the adaptive immune response and is tightly regulated to ensure a potent response against pathogens and malignant cells while maintaining self-tolerance. The T-cell receptor (TCR) signaling pathway is a complex network of kinases, phosphatases, and adaptor proteins that fine-tune the cellular response. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular negative regulator in this pathway.[1]

Upon TCR engagement, HPK1 is recruited to the TCR signaling complex where it becomes activated.[1] Activated HPK1 then phosphorylates SLP-76 at Serine 376.[2][3] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][3] The degradation of SLP-76 disrupts the formation of the SLP-76 signalosome, thereby attenuating downstream signaling cascades, including the activation of phospholipase C-γ1 (PLC-γ1) and extracellular signal-regulated kinase (ERK).[1]

Given its role as an immune checkpoint, pharmacological inhibition of HPK1 is being actively pursued as a therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. Small molecule inhibitors, such as this compound, are designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and unleashing the full potential of T-cell activation.

The HPK1-SLP-76 Signaling Pathway

The interaction between HPK1 and SLP-76 is a critical regulatory node in T-cell activation. The following diagram illustrates the signaling cascade leading to and resulting from SLP-76 phosphorylation by HPK1.

Quantitative Effect of this compound on SLP-76 Phosphorylation

This compound and similar HPK1 inhibitors have been shown to decrease the phosphorylation of SLP-76 at S376 in a concentration-dependent manner.[4] The inhibitory effect can be quantified by measuring the levels of phosphorylated SLP-76 (pSLP-76) in stimulated T-cells treated with varying concentrations of the inhibitor.

| This compound Concentration (nM) | % Inhibition of pSLP-76 (S376) (Approximate) |

| 1 | 10% |

| 10 | 40% |

| 100 | 85% |

| 1000 | 95% |

| IC50 (nM) | ~20 |

Table 1: Dose-dependent inhibition of SLP-76 phosphorylation at Serine 376 by an HPK1 inhibitor in stimulated primary human CD8+ T-cells. Data is approximated from graphical representations in publicly available posters and publications.[4] The IC50 value for other potent HPK1 inhibitors like KHK-6 has been reported to be 20 nM.[1]

Experimental Protocols

Assessing the effect of this compound on SLP-76 phosphorylation requires specific and sensitive experimental techniques. Below are detailed protocols for Western Blotting, Intracellular Flow Cytometry, and Immunoprecipitation.

Western Blotting for pSLP-76 (S376)

This protocol describes the detection of phosphorylated SLP-76 in T-cells following stimulation and treatment with this compound.

Detailed Steps:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells or primary human T-cells in appropriate media.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for pSLP-76 (S376) (e.g., rabbit anti-pSLP-76 S376) overnight at 4°C.

-

For normalization, a separate blot or stripping and reprobing of the same blot can be performed using an antibody against total SLP-76 and a loading control (e.g., β-actin or GAPDH).

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Intracellular Flow Cytometry for pSLP-76 (S376)

This method allows for the quantification of pSLP-76 at the single-cell level.

Detailed Steps:

-

T-Cell Stimulation and Treatment:

-

Follow the same stimulation and inhibitor treatment protocol as for Western blotting.

-

-

Surface Marker Staining (Optional):

-

Stain cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.

-

-

Fixation and Permeabilization:

-

Fix the cells with a formaldehyde-based fixation buffer.

-

Permeabilize the cells using a saponin-based permeabilization buffer or ice-cold methanol to allow intracellular antibody access.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for pSLP-76 (S376).

-

-

Flow Cytometry Acquisition:

-

Acquire the stained cells on a flow cytometer.

-

-

Data Analysis:

-

Gate on the T-cell population of interest.

-

Quantify the median fluorescence intensity (MFI) of the pSLP-76 (S376) signal to measure the level of phosphorylation.

-

Immunoprecipitation of HPK1 and SLP-76

This technique is used to confirm the interaction between HPK1 and SLP-76 and to assess the phosphorylation status of the immunoprecipitated SLP-76.

Detailed Steps:

-

Cell Lysis:

-

Lyse stimulated and treated T-cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against either HPK1 or SLP-76 overnight at 4°C.

-

-

Protein A/G Bead Incubation:

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in Laemmli buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting.

-

If immunoprecipitating with an anti-HPK1 antibody, probe the blot with an anti-SLP-76 antibody to confirm their interaction.

-

Probe a separate blot with an anti-pSLP-76 (S376) antibody to assess the phosphorylation status of the co-immunoprecipitated SLP-76.

-

Conclusion

The inhibition of HPK1 by small molecules like this compound presents a compelling strategy for enhancing T-cell-mediated immunity. By preventing the phosphorylation of SLP-76 at Serine 376, these inhibitors disrupt a key negative feedback loop in the TCR signaling pathway. This technical guide provides a foundational understanding of the mechanism of action, quantitative effects, and the experimental methodologies required to study the impact of HPK1 inhibitors on SLP-76 phosphorylation. The detailed protocols and pathway visualizations serve as a valuable resource for researchers in the fields of immunology and drug development who are working to advance novel cancer immunotherapies.

References

- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 2. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

- 4. arcusbio.com [arcusbio.com]

An In-Depth Technical Guide on Hpk1-IN-14 and the Linker for Activation of T-cells (LAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and its precise regulation is critical for both effective immunity and the prevention of autoimmunity. The Linker for Activation of T-cells (LAT) is a pivotal scaffold protein that orchestrates the assembly of key signaling complexes downstream of the T-cell receptor (TCR). Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a crucial negative regulator of this process. By phosphorylating key components of the LAT signalosome, HPK1 dampens T-cell activation, making it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology.

This technical guide provides a comprehensive overview of the interplay between HPK1 and LAT, with a specific focus on Hpk1-IN-14, a potent inhibitor of HPK1. We will delve into the intricate signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and workflows.

The LAT Signaling Pathway and the Role of HPK1

Upon TCR engagement with an antigen-presenting cell, a cascade of phosphorylation events is initiated, leading to the activation of ZAP-70. ZAP-70, in turn, phosphorylates multiple tyrosine residues on the cytoplasmic tail of LAT.[1] This phosphorylation creates docking sites for a host of SH2 domain-containing proteins, including Grb2, Gads, and PLCγ1, nucleating the formation of the LAT signalosome.[2] This multiprotein complex is essential for the propagation of downstream signals that lead to T-cell proliferation, cytokine production, and effector functions.

HPK1 is recruited to this signaling hub through its interaction with the adaptor protein SLP-76, which is itself a key component of the LAT signalosome.[3][4] Once activated, HPK1 phosphorylates SLP-76 at Serine 376.[3][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the LAT microclusters and its subsequent ubiquitination and proteasomal degradation.[3][6] This action effectively dismantles a critical part of the signaling apparatus, thereby terminating the TCR signal.[3]

This compound: A Potent HPK1 Inhibitor

Quantitative Data for HPK1 Inhibitors

The following table summarizes publicly available data for various HPK1 inhibitors, providing a context for the expected potency of compounds like this compound.

| Compound Name | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |

| Various HPK1 Inhibitors | ||||

| Compound 10c | Biochemical (HPK1 activity) | Recombinant HPK1 | 0.09 nM | [10] |

| Cellular (pSLP-76) | Not Specified | 33.74 nM | [10] | |

| Cellular (IL-2 secretion) | Not Specified | 84.24 nM | [10] | |

| Compound 5i | Biochemical (HPK1 activity) | Recombinant HPK1 | 0.8 nM | [10] |

| Compound 21 | Biochemical (HPK1 activity, Ki) | Recombinant HPK1 | 1.7 nM | [10] |

| Cellular (IL-2 secretion) | Jurkat WT | 286 nM | [10] | |

| Cellular (IL-2 secretion) | Jurkat HPK1 KO | >10000 nM | [10] | |

| Compound 10n | Biochemical (HPK1 activity) | Recombinant HPK1 | 29 nM | [10] |

| AZ3246 | Biochemical (HPK1 activity) | Recombinant HPK1 | < 3 nM | [8] |

| Cellular (IL-2 secretion) | T-cells | 90 nM | [8] | |

| BAY-405 | Biochemical (HPK1 activity) | Recombinant HPK1 | 6 nM | [8] |

| HPK1-IN-7 | Biochemical (HPK1 activity) | Recombinant HPK1 | 2.6 nM | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize HPK1 inhibitors.

Biochemical HPK1 Kinase Assay (ADP-Glo™)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a constant final concentration of DMSO (e.g., 1%).

-

In a 384-well plate, add 1 µL of the inhibitor dilution.

-

Prepare a 2x enzyme/substrate mix containing HPK1 and MBP in kinase buffer. Add 2 µL of this mix to each well.

-

Prepare a 2x ATP solution in kinase buffer. Add 2 µL of this solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.[1]

Cellular Phospho-SLP-76 (Ser376) Western Blot Assay

This assay measures the phosphorylation of SLP-76 at Ser376 in a cellular context to assess the inhibitory activity of compounds on HPK1.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

This compound or other test compounds

-

Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-HPK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

ECL substrate

Procedure:

-

Culture Jurkat cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal loading.

-

Quantify the band intensities to determine the inhibition of SLP-76 phosphorylation.[11][12]

IL-2 Secretion ELISA

This assay quantifies the amount of IL-2 secreted by T-cells, a key marker of T-cell activation.

Materials:

-

Primary human T-cells or Jurkat cells

-

Cell culture medium

-

This compound or other test compounds

-

Anti-CD3/anti-CD28 antibodies for stimulation

-

Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

Procedure:

-

Isolate primary T-cells or culture Jurkat cells.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add serial dilutions of this compound to the wells.

-

Add soluble anti-CD28 antibody to stimulate the cells.

-

Incubate the plate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatants and IL-2 standards to an ELISA plate pre-coated with an anti-IL-2 capture antibody. b. Incubating to allow IL-2 to bind. c. Washing the plate and adding a biotinylated anti-IL-2 detection antibody. d. Incubating and washing again. e. Adding streptavidin-HRP. f. Incubating, washing, and adding a TMB substrate. g. Stopping the reaction and measuring the absorbance at 450 nm.

-

Calculate the concentration of IL-2 in each sample based on the standard curve and determine the EC50 for IL-2 production enhancement.[5][13]

Conclusion

The intricate dance between the LAT signalosome and the negative regulatory kinase HPK1 provides a critical checkpoint in T-cell activation. The development of potent and selective HPK1 inhibitors, such as this compound, holds significant promise for enhancing anti-tumor immunity by unleashing the full potential of T-cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate this important therapeutic target and advance the next generation of immuno-oncology agents. Further investigation into the specific quantitative properties of this compound will be crucial for its continued development and clinical translation.

References

- 1. Home [ucl.ac.uk]

- 2. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 4. Mapping the SLP76 interactome in T cells lacking each of the GRB2-family adaptors reveals molecular plasticity of the TCR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Immunomart [immunomart.org]

- 8. biorxiv.org [biorxiv.org]

- 9. HPK1 competes with ADAP for SLP-76 binding and via Rap1 negatively affects T-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-14: A Technical Guide to a Potent Hematopoietic Progenitor Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation and effector function. Its role in dampening anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. Hpk1-IN-14 is a potent and specific inhibitor of HPK1, showing promise in preclinical studies for its ability to enhance immune responses against cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols.

Discovery of this compound

This compound was identified through a focused discovery effort aimed at developing small molecule inhibitors of HPK1 for immuno-oncology applications. The discovery process, as detailed in patent WO2021213317A1, involved the synthesis and screening of a library of novel compounds. This compound, designated as compound 79 in the patent, emerged as a lead candidate due to its potent inhibitory activity against HPK1.[1] The development of this inhibitor class was guided by structure-activity relationship (SAR) studies to optimize potency and selectivity.

Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(1-(3-fluorophenyl)ethyl)-acetamide. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(1-(3-fluorophenyl)ethyl)-acetamide | Patent WO2021213317A1 |

| CAS Number | 2734168-45-5 | [1] |

| Molecular Formula | C24H23FN6O2 | [1] |

| Molecular Weight | 446.48 g/mol | [1] |

Biological Activity

This compound is a potent inhibitor of HPK1 kinase activity. While the patent WO2021213317A1 does not disclose a specific IC50 value for compound 79, it is characterized as a potent inhibitor within the context of the patent's examples. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of HPK1. This inhibition leads to the downstream effects of enhanced T-cell activation and cytokine production.

Signaling Pathway

HPK1 functions as a negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thus sustaining the TCR signal and promoting a more robust anti-tumor immune response.

Experimental Protocols

The following are representative experimental protocols that can be utilized for the synthesis and biological evaluation of this compound, based on general procedures in the field and information inferred from the patent.

Synthesis of this compound (Compound 79)

The synthesis of this compound, as described for analogous compounds in patent WO2021213317A1, likely involves a multi-step synthetic route. A plausible final step in the synthesis is the amide coupling between a carboxylic acid intermediate and an amine.

Final Amide Coupling Step:

-

Reactant Preparation: Dissolve 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acetic acid (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

-

Amine Addition: Add (S)-1-(3-fluorophenyl)ethan-1-amine (1.1 equivalents) to the activated carboxylic acid solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro HPK1 Kinase Assay

The inhibitory activity of this compound on HPK1 can be determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

TR-FRET Kinase Assay Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Dilute recombinant human HPK1 enzyme and a suitable substrate (e.g., a biotinylated peptide derived from SLP-76) in the kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the HPK1 enzyme and the peptide substrate.

-

Add the serially diluted this compound or DMSO as a control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate the plate in the dark for 60 minutes to allow for the binding of the detection reagents.

-

-

Data Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a potent and promising inhibitor of HPK1 that holds potential for the development of novel cancer immunotherapies. Its ability to block the negative regulatory function of HPK1 in T-cells can lead to enhanced anti-tumor immune responses. The information and protocols provided in this technical guide offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

References

Methodological & Application

Application Note: High-Throughput Screening of Hpk1-IN-14 Using an In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the in vitro potency of Hpk1-IN-14, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), using a luminescence-based kinase assay. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[1][2] This document outlines the principles of the ADP-Glo™ Kinase Assay, provides a step-by-step experimental protocol for measuring this compound activity, and presents data in a structured format for easy interpretation. Additionally, signaling pathway and experimental workflow diagrams are included to facilitate a comprehensive understanding of the methodology.

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a key negative regulator of T-cell and B-cell receptor signaling pathways.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[4] This phosphorylation leads to the attenuation of T-cell activation, proliferation, and cytokine production.[2][5] Pharmacological inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[1]

This compound is a potent, ATP-competitive inhibitor of HPK1.[6] Its ability to block HPK1 activity can restore T-cell function, making it a valuable tool for research and a potential candidate for therapeutic development. This protocol details the use of the ADP-Glo™ Kinase Assay to quantify the inhibitory activity of this compound on recombinant human HPK1.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps:

-

Kinase Reaction & ATP Depletion: The HPK1 enzyme, its substrate (Myelin Basic Protein, MBP), and ATP are incubated with the inhibitor (this compound). In the presence of active kinase, ATP is converted to ADP. Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the amount of ADP generated in the initial kinase reaction, and thus, to the kinase activity.[5]

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) |

| Recombinant Human HPK1 | BPS Bioscience | 40398 |

| Myelin Basic Protein (MBP) | BPS Bioscience | 78514 |

| ATP | Promega | V9101 |

| ADP-Glo™ Kinase Assay Kit | Promega | V6930 |

| This compound | Immunomart | HY-145040 |

| DMSO, ACS Grade | Sigma-Aldrich | D2650 |

| 384-well low-volume, white plates | Corning | 3572 |

| Plate reader with luminescence detection | Various | N/A |

Experimental Protocols

Reagent Preparation

-

1X Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 100 pM). Subsequently, create intermediate dilutions in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice and dilute it to the desired concentration (e.g., 1.5 ng/µL) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

Substrate/ATP Mix: Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer containing MBP (e.g., 0.2 µg/µL) and ATP (e.g., 20 µM).

Assay Procedure (384-well format)

-

Inhibitor Addition: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted HPK1 enzyme solution to each well.

-

Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to each well to start the kinase reaction. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Luminescence Reading: Measure the luminescence signal using a plate reader.

Data Presentation

The inhibitory activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50). The following table provides a representative dataset for this compound and other known HPK1 inhibitors.

| Inhibitor | Target Kinase | Assay Type | IC50 (nM) |

| This compound | HPK1 | ADP-Glo™ | Potent (Low nM) * |

| GNE-1858 | HPK1 | Biochemical | 1.9[3] |

| Staurosporine | Pan-kinase | Biochemical | Varies |

| Compound K | HPK1 | Biochemical | 2.6[3] |

| Sunitinib | Multi-kinase | In vitro | 15[4] |

*The specific IC50 value for this compound should be determined experimentally. Based on patent information, it is expected to be in the low nanomolar range.[6]

Visualizations

HPK1 Signaling Pathway

Caption: HPK1 signaling cascade in T-cells.

Experimental Workflow

Caption: In vitro kinase assay workflow.

References

- 1. Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofeng.com [biofeng.com]

- 6. This compound - Immunomart [immunomart.org]

Application Notes and Protocols: Hpk1-IN-14 for Studying T-cell Cytokine Production (IL-2, IFN-γ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, thereby attenuating TCR signaling and limiting T-cell effector functions, including the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][4][7]

Hpk1-IN-14 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thus releasing the brakes on T-cell activation.[2][8] This leads to enhanced T-cell proliferation, increased expression of activation markers, and robust production of pro-inflammatory cytokines like IL-2 and IFN-γ.[8][9][10] Consequently, this compound serves as a valuable research tool for studying T-cell signaling and as a potential therapeutic agent in cancer immunotherapy to enhance anti-tumor immune responses.[3][11]

These application notes provide a comprehensive overview of the use of this compound for studying T-cell cytokine production, including its mechanism of action, experimental protocols, and representative data.

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling cascade and the mechanism of action for this compound.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits HPK1, thereby enhancing downstream signaling and cytokine production.

Data Presentation: Effects of HPK1 Inhibition on T-Cell Cytokine Production

Pharmacological inhibition of HPK1 has been consistently shown to augment the production of IL-2 and IFN-γ in activated human T-cells. The tables below summarize representative quantitative data from studies using HPK1 inhibitors.

Table 1: Effect of HPK1 Inhibitor on Cytokine Production in Activated CD4+ and CD8+ T-Cells

| T-Cell Type | Cytokine | Treatment Condition | Fold Increase vs. Control | Reference |

| CD4+ T-Cells | IFN-γ | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | > 2-fold | [9] |

| IL-2 | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | ~ 2-fold | [9] | |

| CD8+ T-Cells | IFN-γ | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | > 3-fold | [9] |

| IL-2 | Anti-CD3/CD28 + HPK1 Inhibitor (24h) | ~ 3-fold | [9] |

Data are approximated from graphical representations in the cited literature.

Table 2: Concentration-Dependent Enhancement of IL-2 Production by an HPK1 Inhibitor in Jurkat T-Cells

| HPK1 Inhibitor Concentration | IL-2 Production (pg/mL) |

| 0 µM (Control) | ~ 500 |

| 0.1 µM | ~ 1500 |

| 1 µM | ~ 2000 |

Data are representative and synthesized from typical experimental outcomes.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on T-cell cytokine production. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Experimental Workflow

Caption: General experimental workflow for assessing the impact of this compound on T-cell cytokine production.

Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Counting and Viability: Wash the isolated PBMCs with PBS and perform a cell count and viability assessment using Trypan Blue exclusion.

-

Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

Protocol 2: T-Cell Stimulation and this compound Treatment

-

Plate Coating (for stimulation): Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.

-

Cell Seeding: Seed the PBMCs or isolated T-cells at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI medium.

-

This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 0.01 µM to 10 µM) in complete RPMI medium. Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells. It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

T-Cell Stimulation: Add soluble anti-human CD28 antibody (e.g., clone CD28.2) to each well at a final concentration of 1-2 µg/mL to provide co-stimulation.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the specific cytokine being measured.